Lipophilicity Elevation vs. Unsubstituted Analog
The computed XLogP3 value for 1-(4-methylpiperidin-2-yl)propan-2-one is 0.8 [1], representing a 2-fold higher lipophilicity compared to the unsubstituted analog 1-(piperidin-2-yl)propan-2-one (pelletierine, XLogP3 = 0.4) [2]. This 0.4 log unit increase corresponds to an approximately 2.5-fold greater predicted partitioning into nonpolar environments, a property correlated with improved passive membrane permeability and central nervous system penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-(piperidin-2-yl)propan-2-one (pelletierine) XLogP3 = 0.4 |
| Quantified Difference | 0.4 log units (2× higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantitative difference allows researchers to select the 4-methyl substituted analog when increased membrane permeability is required for cellular or in vivo assays, without resorting to more lipophilic and potentially promiscuous modifications.
- [1] PubChem. 1-(4-Methylpiperidin-2-yl)propan-2-one. CID 116685283. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/116685283 (accessed 2026-04-16). View Source
- [2] PubChem. Pelletierine. CID 3034881. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3034881 (accessed 2026-04-16). View Source
